2-chloro-5-sulfanylbenzonitrile
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Overview
Description
2-Chloro-5-sulfanylbenzonitrile, also known as o-chloro-5-mercaptobenzonitrile, is an organosulfur compound with the molecular formula C7H4ClNS and a molecular weight of 169.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-sulfanylbenzonitrile typically involves the reaction of 2-chlorobenzonitrile with thiol reagents under specific conditions. One common method is the nucleophilic substitution reaction where 2-chlorobenzonitrile reacts with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-sulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-sulfanylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Studied for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-5-sulfanylbenzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the activity of enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the sulfanyl group.
2-Chloro-5-sulphamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfanyl group
Uniqueness
2-Chloro-5-sulfanylbenzonitrile is unique due to the presence of both a chlorine atom and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1824577-99-2 |
---|---|
Molecular Formula |
C7H4ClNS |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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